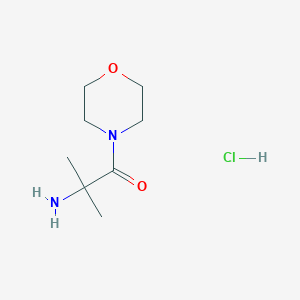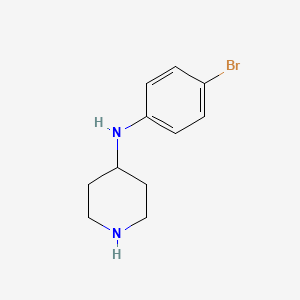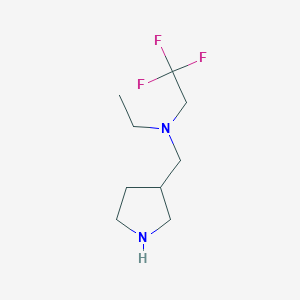
Ethyl(pyrrolidin-3-ylmethyl)(2,2,2-trifluoroethyl)amine
Overview
Description
Ethyl(pyrrolidin-3-ylmethyl)(2,2,2-trifluoroethyl)amine is a chemical compound with the CAS Number: 1250820-34-8 . It has a molecular weight of 210.24 and its IUPAC name is N-ethyl-2,2,2-trifluoro-N-(3-pyrrolidinylmethyl)ethanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H17F3N2/c1-2-14(7-9(10,11)12)6-8-3-4-13-5-8/h8,13H,2-7H2,1H3 . This code provides a specific representation of the molecular structure.Scientific Research Applications
- Application : Pyrrolidine, a five-membered ring with nitrogen, is widely used in medicinal chemistry to develop compounds for treating human diseases .
- Methods : The pyrrolidine ring and its derivatives are used to efficiently explore the pharmacophore space due to sp3-hybridization . The structure–activity relationship (SAR) of the studied compounds is also described .
- Results : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives .
- Application : A series of copolymers of 2,2,2-trifluoroethyl methacrylate (FMA) and methyl acrylate (MA) were synthesized to improve the film-forming property .
- Methods : The copolymers were synthesized by solution polymerization . The chemical structure of copolymers was characterized by Fourier transform infrared spectroscopy (FTIR), 1H NMR, and 19F NMR .
- Results : The glass transition temperature of the copolymers decreased with increasing MA content . The hydrophilic properties of the copolymer coatings increased with increasing MA feed composition .
Pyrrolidine in Drug Discovery
Preparation and Surface Properties of Poly(2,2,2-trifluoroethyl methacrylate) Coatings
Discovery of HNPC-A188: A Novel Acaricide Containing Trifluoroethyl
- Application : The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, are used to develop biologically active compounds .
- Methods : The review discusses the synthetic strategies used, including ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .
- Results : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives .
- Application : This compound, with CAS Number: 1250820-34-8, is available for purchase and could potentially be used in various chemical reactions .
- Methods : The exact methods of application are not specified in the snippet .
- Results : The results are not specified in the snippet .
Pyrrolidine Derivatives in Biologically Active Compounds
Ethyl(pyrrolidin-3-yl)methylamine as a Chemical Compound
Fluorinated Electrolyte Solvent for High-Voltage Lithium Metal Battery
- Application : The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, are used to develop biologically active compounds .
- Methods : The review discusses the synthetic strategies used, including ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .
- Results : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives .
Pyrrolidine Derivatives in Biologically Active Compounds
Ethyl(pyrrolidin-3-yl)methylamine as a Chemical Compound
Safety And Hazards
The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statement is H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding inhaling dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and several others .
properties
IUPAC Name |
N-ethyl-2,2,2-trifluoro-N-(pyrrolidin-3-ylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F3N2/c1-2-14(7-9(10,11)12)6-8-3-4-13-5-8/h8,13H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBLQSNCJULLNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCNC1)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl(pyrrolidin-3-ylmethyl)(2,2,2-trifluoroethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



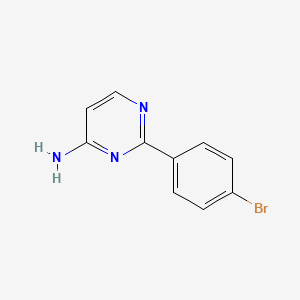
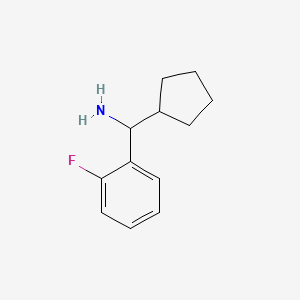
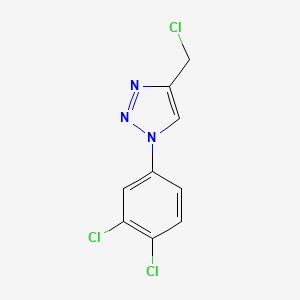
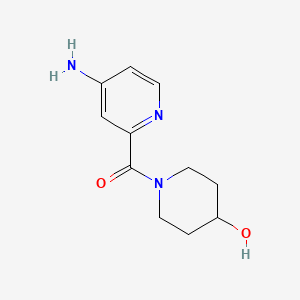
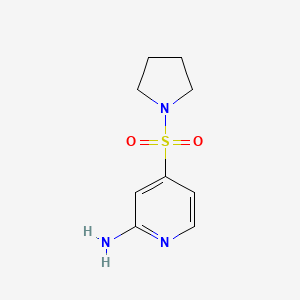
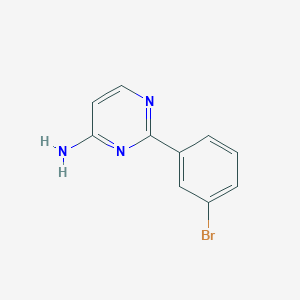
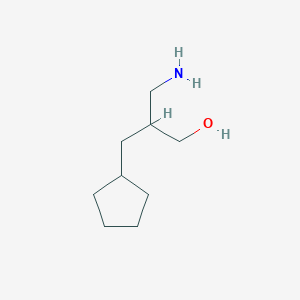
![N-[5-(aminomethyl)pyridin-2-yl]acetamide](/img/structure/B1527496.png)
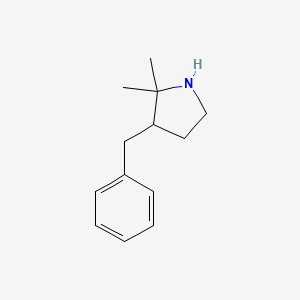
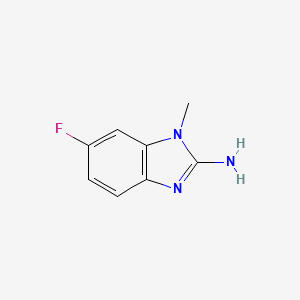
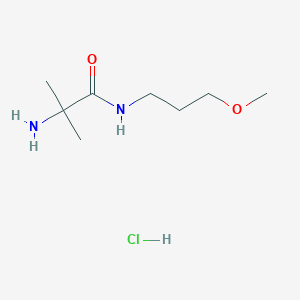
![6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B1527503.png)
